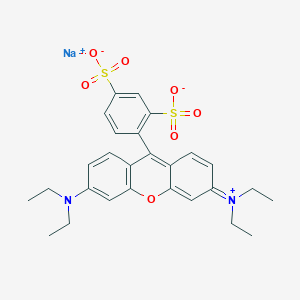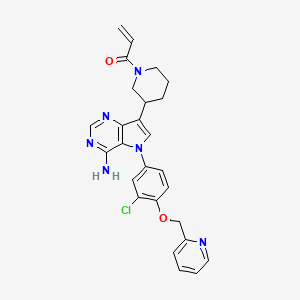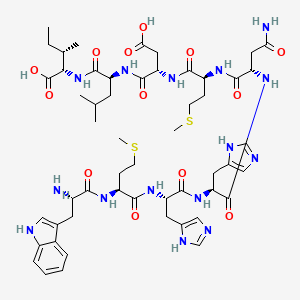
Uty HY Peptide (246-254)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uty HY Peptide (246-254) is a peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein. It serves as an H-Y epitope, specifically H-YD b, and is recognized as a male-specific transplantation antigen H-Y . This peptide is significant in immunological research due to its role in male-specific immune responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uty HY Peptide (246-254) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Uty HY Peptide (246-254) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The peptide is then subjected to rigorous quality control measures, including mass spectrometry and HPLC, to confirm its purity and identity .
Types of Reactions:
Oxidation: Uty HY Peptide (246-254) can undergo oxidation reactions, particularly at methionine residues, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used for amino acid substitution.
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Peptide analogs with altered amino acid sequences.
Applications De Recherche Scientifique
Uty HY Peptide (246-254) has diverse applications in scientific research:
Immunology: It is used to study male-specific immune responses and transplantation immunology.
Cancer Research: The peptide is investigated for its role in tumor immunology and potential as a cancer vaccine target.
Transplantation: It serves as a model antigen in studies of graft rejection and tolerance.
Drug Development: The peptide is used in the development of peptide-based therapeutics and vaccines
Mécanisme D'action
Uty HY Peptide (246-254) exerts its effects by being presented on the surface of cells by major histocompatibility complex (MHC) class I molecules, specifically H2-Db. This presentation is recognized by T-cell receptors on cytotoxic T lymphocytes (CTLs), leading to an immune response. The peptide’s molecular targets include the T-cell receptor and MHC class I molecules, and it activates pathways involved in T-cell activation and cytotoxicity .
Comparaison Avec Des Composés Similaires
H-Y Peptide (KCSRNRQYL): Another H-Y epitope derived from the UTY protein.
H-Y Peptide (WMHHNMDLI): A different sequence from the same UTY protein.
Uniqueness: Uty HY Peptide (246-254) is unique due to its specific sequence and its role as a male-specific transplantation antigen. Its ability to elicit a strong immune response makes it valuable in immunological research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C53H77N15O13S2 |
|---|---|
Poids moléculaire |
1196.4 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C53H77N15O13S2/c1-7-28(4)44(53(80)81)68-52(79)37(16-27(2)3)63-51(78)41(21-43(70)71)67-47(74)36(13-15-83-6)62-50(77)40(20-42(55)69)66-49(76)39(19-31-24-57-26-60-31)65-48(75)38(18-30-23-56-25-59-30)64-46(73)35(12-14-82-5)61-45(72)33(54)17-29-22-58-34-11-9-8-10-32(29)34/h8-11,22-28,33,35-41,44,58H,7,12-21,54H2,1-6H3,(H2,55,69)(H,56,59)(H,57,60)(H,61,72)(H,62,77)(H,63,78)(H,64,73)(H,65,75)(H,66,76)(H,67,74)(H,68,79)(H,70,71)(H,80,81)/t28-,33-,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1 |
Clé InChI |
ALZLIBXXKTXIBL-MZOCXHFISA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)
![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
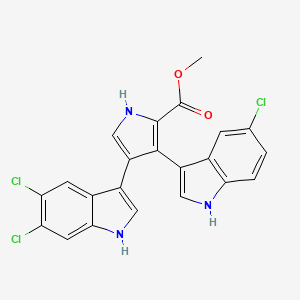
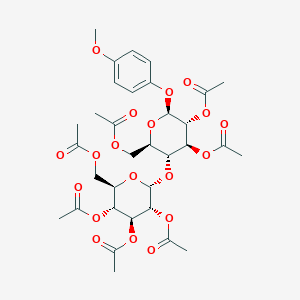
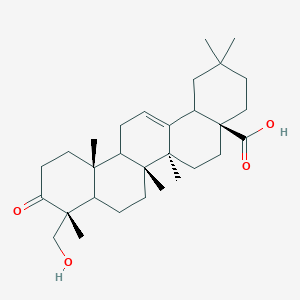
![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
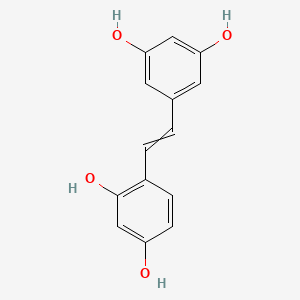
![[D-Leu-4]-OB3](/img/structure/B12427775.png)
![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)
